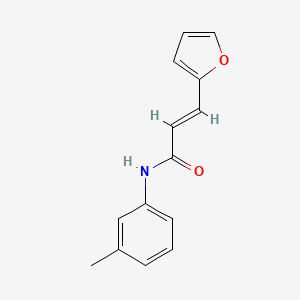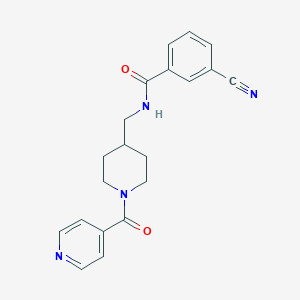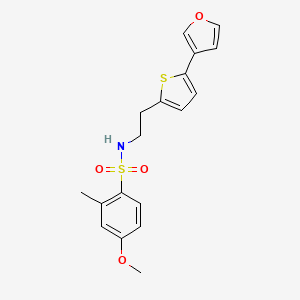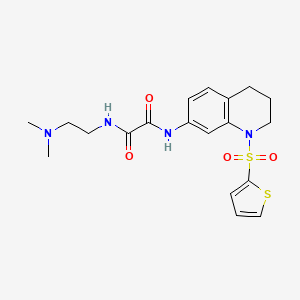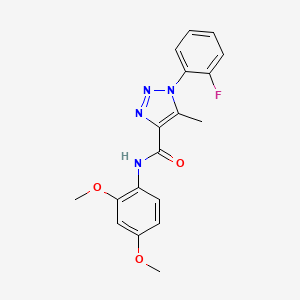![molecular formula C18H14ClFN6S B2475202 4-chloro-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 1216615-04-1](/img/structure/B2475202.png)
4-chloro-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzamide with a piperidine and oxadiazole group. Benzamides are a class of compounds containing a benzene ring and an amide group. Piperidine is a heterocyclic organic compound, while oxadiazole is a heterocyclic aromatic organic compound .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through cyclization reactions . For instance, a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by spectral data, as is common for similar compounds . Unfortunately, without specific data for this compound, a detailed analysis cannot be provided.科学的研究の応用
Serotonin 4 Receptor Agonist for Gastrointestinal Motility
Research has identified benzamide derivatives, including compounds with structures related to the query compound, as potent serotonin 4 (5-HT4) receptor agonists. These compounds have been evaluated for their ability to enhance gastrointestinal motility. For instance, a study highlighted the synthesis of benzamide derivatives bearing piperidinylmethyl groups, which showed promising pharmacological profiles for improving gastrointestinal motility. However, modifications to improve oral bioavailability were explored, considering the initial compounds' poor intestinal absorption rates (Sonda et al., 2003).
Anticancer Activity
Another avenue of research has involved the synthesis and evaluation of benzamide derivatives for anticancer activity. A study synthesized compounds starting from specific acids and evaluated them against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. The results indicated that several of these compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher potency than the reference drug etoposide (Ravinaik et al., 2021).
Antibacterial and Antimycobacterial Screening
Research has also extended into the antimicrobial potential of benzamide derivatives. Compounds synthesized for this purpose have been tested against both Gram-negative and Gram-positive bacteria, displaying moderate to significant activity. This suggests their potential as novel antimicrobial agents (Khalid et al., 2016). Moreover, specific derivatives have been evaluated for antitubercular activity against Mycobacterium tuberculosis, with some compounds showing promising results in inhibiting bacterial growth (Nayak et al., 2016).
RET Kinase Inhibition for Cancer Therapy
Another significant area of research is the development of RET kinase inhibitors for cancer therapy. Novel 4-chloro-benzamide derivatives, including those containing oxadiazole groups, have been synthesized and evaluated for their ability to inhibit RET kinase activity. These studies indicate the potential of such compounds in treating cancers driven by RET mutations, highlighting the role of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as promising lead compounds for further investigation (Han et al., 2016).
特性
IUPAC Name |
N-(4-chlorophenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN6S/c1-10-3-8-14(9-15(10)20)26-11(2)16(23-25-26)17-22-18(27-24-17)21-13-6-4-12(19)5-7-13/h3-9H,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJZAWFVPIFCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC4=CC=C(C=C4)Cl)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2475120.png)
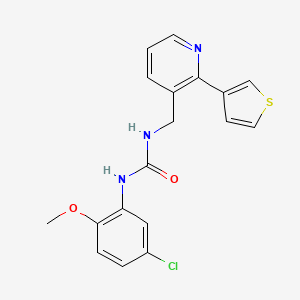

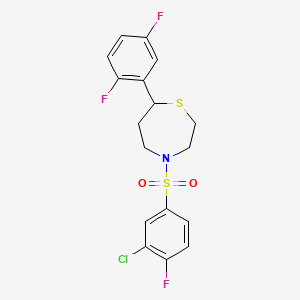
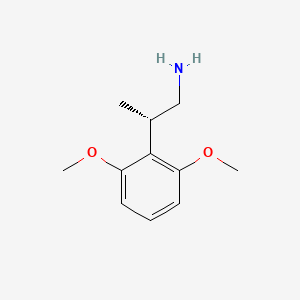
![3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2475131.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2475133.png)
